molecular formula C36H36O5 B189930 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne CAS No. 168253-07-4

2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne

Cat. No.: B189930
CAS No.: 168253-07-4
M. Wt: 548.7 g/mol
InChI Key: ODYZSGODFGXEDP-LPMXJBPNSA-N
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Description

2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne is a complex organic compound characterized by its multiple phenylmethoxy groups and an ethynyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using phenylmethoxy groups to prevent unwanted reactions.

    Introduction of the Ethynyl Group: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions.

    Deprotection: The phenylmethoxy groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.

    Purification Techniques: Utilizing advanced purification techniques such as chromatography to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group might yield aldehydes or carboxylic acids, while reduction could lead to alkanes or alkenes.

Scientific Research Applications

2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne: shares similarities with other phenylmethoxy-substituted oxane derivatives.

    This compound: can be compared to compounds with similar structural features, such as those with multiple phenylmethoxy groups or an ethynyl group attached to an oxane ring.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S,3S,4R,5R,6R)-2-ethynyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36O5/c1-2-32-34(38-24-29-17-9-4-10-18-29)36(40-26-31-21-13-6-14-22-31)35(39-25-30-19-11-5-12-20-30)33(41-32)27-37-23-28-15-7-3-8-16-28/h1,3-22,32-36H,23-27H2/t32-,33+,34-,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYZSGODFGXEDP-LPMXJBPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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